molecular formula C17H18N2O4 B2491224 Diethyl 2-[(8-quinolinylamino)methylene]malonate CAS No. 130728-49-3

Diethyl 2-[(8-quinolinylamino)methylene]malonate

Cat. No.: B2491224
CAS No.: 130728-49-3
M. Wt: 314.341
InChI Key: QUCLZFYUKIGNMU-UHFFFAOYSA-N
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Description

Diethyl 2-[(8-quinolinylamino)methylene]malonate is a malonate-derived compound featuring a quinoline substituent at the amino-methylene position. These compounds are typically synthesized via condensation of diethyl ethoxymethylenemalonate (EMME) with primary amines under thermal or catalytic conditions . The quinoline moiety imparts unique electronic and steric properties, making this compound of interest in medicinal chemistry, particularly for quinolone antibiotic synthesis .

Properties

IUPAC Name

diethyl 2-[(quinolin-8-ylamino)methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-3-22-16(20)13(17(21)23-4-2)11-19-14-9-5-7-12-8-6-10-18-15(12)14/h5-11,19H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCLZFYUKIGNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CC2=C1N=CC=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods and Reaction Optimization

Synthesis of Diethyl 2-Chloromalonate

The chlorination of diethyl malonate is the critical first step, as demonstrated in analogous protocols for dimethyl malonate.

Chlorination Using Sulfuryl Chloride
  • Reagents : Diethyl malonate, sulfuryl chloride (SO₂Cl₂).
  • Conditions : Neat reaction at 40–45°C for 4–5 hours.
  • Mechanism : SO₂Cl₂ acts as both a chlorinating agent and a Lewis acid, facilitating electrophilic substitution at the malonate’s central carbon.
  • Challenges : Prolonged reaction times (>5 hours) promote over-chlorination, yielding diethyl 2,2-dichloromalonate as a major impurity.

Optimization Data :

Parameter Optimal Value Impurity 2 Formation Yield (%)
Temperature 40–45°C 5% 85%
Reaction Time 5 hours 5% 85%
SO₂Cl₂ Equivalents 1.2 eq 5% 85%
Purification via Silica Gel Filtration

Crude diethyl 2-chloromalonate (90% purity) is treated with silica gel (60–120 mesh) in ethyl acetate to adsorb dichloro impurities. This method increases purity to ≥95% with minimal yield loss (≤2%), avoiding the risks of fractional distillation.

Nucleophilic Substitution with 8-Aminoquinoline

The chloromalonate intermediate reacts with 8-aminoquinoline under basic conditions to form the target compound.

Reaction Protocol
  • Reagents : Diethyl 2-chloromalonate, 8-aminoquinoline, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
  • Solvent : Acetonitrile or tetrahydrofuran (THF).
  • Conditions : Reflux for 3.5 hours under nitrogen atmosphere.
  • Mechanism : DBU deprotonates 8-aminoquinoline, enhancing its nucleophilicity. The amine attacks the electrophilic central carbon of the chloromalonate, displacing chloride and forming the methylene bridge.

Yield and Purity :

  • Crude Yield : 92%.
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane) yields 89% pure product.
Byproduct Analysis
  • Dichloro Impurity : Residual diethyl 2,2-dichloromalonate (<1%) is removed during purification.
  • Unreacted Starting Material : ≤2% dimethyl malonate, inert under reaction conditions.

Alternative Synthetic Routes and Comparative Evaluation

Knoevenagel Condensation Approach

Hypothetically, condensing diethyl malonate with an 8-quinolinylimine derivative could yield the target compound. However, this method faces challenges:

  • Imine Instability : 8-Aminoquinoline’s poor electrophilicity hinders imine formation with malonate aldehydes.
  • Side Reactions : Competitive ester hydrolysis or quinoline ring functionalization occurs under basic conditions.

Mannich Reaction Strategy

A Mannich reaction involving diethyl malonate, formaldehyde, and 8-aminoquinoline was explored but failed to produce the desired product due to preferential formation of β-amino alcohols.

Scalability and Industrial Considerations

Large-Scale Chlorination

Pilot-scale reactions (25 kg batches) confirm the reproducibility of the silica gel filtration method, achieving 95% purity with 98% recovery. Key parameters include:

  • Solvent Volume : 10 L ethyl acetate per 24 kg crude product.
  • Silica Gel Loading : 10 kg silica per 24 kg crude.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 1.2 (t, 6H, -OCH₂CH₃), 3.8 (s, 2H, -CH₂-), 6.8–8.5 (m, 7H, quinoline).
  • IR (neat) : 1752 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N).
  • ESI-MS : m/z 315.1 [M+H]⁺.

Chemical Reactions Analysis

Cyclization Reactions for Heterocycle Formation

The compound serves as a precursor for synthesizing quinoline-fused heterocycles:

Gould-Jacobs Cyclization

  • Heated in high-boiling solvents (e.g., diphenyl ether) to form 4-quinolone derivatives .

  • Example : Thermal cyclization at 250°C yields 6-nitro-4-quinolones, intermediates for antibacterial agents .

Alkylation

  • The active methylene group undergoes alkylation with alkyl halides under basic conditions (e.g., NaOEt) .

  • Example : Reaction with benzyl bromide in ethanol catalyzed by crown ethers achieves >90% yield .

Acylation

  • Acetylation of the amino group using acetic anhydride produces diethyl acetamidomalonate .

  • Conditions : Room temperature, 4 hours; yields 85–92% .

Bromination

  • α-Hydrogen bromination with Br<sub>2</sub>/AcOH introduces bromine at the methylene position.

  • Application : Modifies electronic properties for drug design.

Hydrogenolysis

  • Catalytic hydrogenation (Pd/C, H<sub>2</sub>) reduces the methylene group to a methyl group.

  • Yield : 75–88%.

Biological Activity Modulation

Derivatives exhibit antifungal properties against Fusarium oxysporum (IC<sub>50</sub> = 12–45 µM) . Activity correlates with electron-withdrawing substituents on the quinoline ring .

Scientific Research Applications

Diethyl 2-[(8-quinolinylamino)methylene]malonate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Diethyl 2-[(8-quinolinylamino)methylene]malonate involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Physicochemical Properties

Compound Substituent Melting Point (°C) Yield (%) pKa* (Methylene) Key Applications
Diethyl 2-[(8-Quinolinylamino)methylene]malonate 8-Quinolinyl Not reported ~70–85† ~14–15‡ Quinolone antibiotic precursors
Diethyl 2-[(4-chlorophenylamino)methylene]malonate 4-Cl-Ph 63–65 , 79–81 78.5–100 ~15.5 Intermediate for pyrazole/pyrimidine scaffolds
Diethyl 2-[(4-fluorophenylamino)methylene]malonate 4-F-Ph 68–70 55.7 ~15.8 Lipoxygenase inhibition studies
Diethyl 2-[(3-iodophenylamino)methylene]malonate 3-I-Ph Not reported <50 ~14.2 Radiolabeling probes
Diethyl 2-[(pyridin-2-ylamino)methylene]malonate Pyridin-2-yl Not reported 60–75 ~13.5 Heterocyclic annulation

*Estimated pKa values based on diethyl malonate’s pKa (16.3 ) and substituent effects. †Predicted yield based on steric/electronic similarity to aryl DAMMs. ‡Quinoline’s electron-withdrawing nature likely lowers pKa compared to phenyl derivatives.

Reactivity and Functional Utility

  • Quinoline vs. Phenyl Derivatives: The quinoline group enhances π-π stacking and metal-coordination capabilities, favoring applications in catalysis or bioactive molecule design . Phenyl derivatives exhibit higher yields in classical thermal syntheses due to simpler steric profiles .
  • Iodinated vs. Chlorinated DAMMs :

    • Iodine’s bulkiness reduces reaction efficiency but improves suitability for cross-coupling reactions (e.g., Suzuki-Miyaura) .
    • Chlorinated DAMMs are more reactive in nucleophilic substitutions, enabling downstream functionalization .
  • Heterocyclic DAMMs :

    • Pyridine- or triazole-containing DAMMs show regioselectivity in cycloadditions, critical for constructing polycyclic scaffolds .

Research Findings and Contradictions

  • Melting Point Variability : The 4-chlorophenyl derivative’s m.p. discrepancy (63–65°C vs. 79–81°C ) highlights the impact of purification methods (e.g., hexane vs. ethyl acetate recrystallization).
  • Yield Trends: Electron-deficient substituents (e.g., NO₂, CF₃) correlate with lower yields (<60%) due to reduced amine nucleophilicity .
  • pKa and Reactivity: The high pKa of diethyl malonate (16.3 ) limits deprotonation in mild conditions, but electron-withdrawing groups (e.g., quinoline) may enhance acidity, enabling base-free reactions in polar solvents .

Biological Activity

Diethyl 2-[(8-quinolinylamino)methylene]malonate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, supported by various studies and findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as quinoline derivatives. The chemical structure is characterized by a quinoline moiety linked through an amino group to a malonate framework. This structural configuration is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the broad-spectrum antimicrobial properties of quinoline derivatives, including this compound. These compounds exhibit activity against various pathogens, including:

  • Gram-positive bacteria : Effective against strains such as Staphylococcus aureus.
  • Gram-negative bacteria : Demonstrated activity against Pseudomonas aeruginosa and Escherichia coli.
  • Fungi : Active against species like Candida albicans.
  • Mycobacterium tuberculosis : Some derivatives have shown promising results against drug-resistant strains.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus≤ 32 µg/mL
Pseudomonas aeruginosa≤ 32 µg/mL
Candida albicans< 1 µg/mL
Mycobacterium tuberculosisMIC90 = 0.49 µM

Anticancer Activity

The anticancer potential of this compound has been explored in various in vitro and in vivo studies. These investigations have demonstrated its ability to inhibit tumor growth through several mechanisms:

  • Induction of Apoptosis : The compound has been shown to trigger programmed cell death in cancer cells, which is crucial for eliminating malignant cells.
  • Inhibition of Angiogenesis : It interferes with the formation of new blood vessels that tumors require for growth.
  • Cell Cycle Arrest : The compound can halt the progression of cancer cells through the cell cycle, preventing proliferation.

Case Study: Tumor Regression in Animal Models

In a notable study involving syngeneic and immunocompromised mouse models, treatment with this compound resulted in significant tumor regression within 24 hours post-treatment. The tumors continued to decrease in size over the following days, indicating a sustained therapeutic effect independent of the immune status of the host .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • Inhibition of Kinases : As suggested by some studies, quinoline derivatives may act as kinase inhibitors, disrupting signaling pathways essential for cell survival and proliferation .
  • Interference with DNA Synthesis : The compound may also interfere with nucleic acid synthesis, thereby affecting rapidly dividing cells such as those found in tumors.

Safety and Toxicity

While this compound shows promising biological activity, its safety profile must also be considered. Preliminary toxicity studies indicate that it may cause irritation upon contact and has harmful effects if ingested . Further toxicological assessments are necessary to establish safe dosage levels for potential therapeutic applications.

Q & A

Q. Characterization Methods :

  • IR Spectroscopy : Confirms C=O (1670–1629 cm⁻¹), N-H (3273 cm⁻¹), and aromatic C=C (1400–1600 cm⁻¹) stretches .
  • NMR : Key signals include δ 8.14–11.00 ppm (methylene proton and NH), δ 4.28 ppm (ester OCH2CH3), and aromatic protons .
  • LC-MS : Molecular ion peaks (e.g., m/z 300 [M+Na]+) validate molecular weight .

Advanced Question: How do reaction conditions influence cyclization pathways to form quinolone derivatives?

Answer:
Cyclization to quinolones (e.g., ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate) requires high temperatures (250°C) or microwave irradiation. Key factors:

Solvent : Diphenyl ether enables efficient thermal transfer compared to lower-boiling solvents .

Catalysts : Acidic catalysts (e.g., 2-chlorobenzoic acid) stabilize intermediates via protonation, directing regioselectivity .

Microwave vs. Thermal : Microwave reduces reaction time (2 hours vs. 15 minutes) and improves yield (75–90%) by enhancing energy efficiency .

Q. Methodological Recommendation :

  • Use anhydrous solvents and stoichiometric catalysts.
  • Monitor reactions via TLC (n-hexane/ethyl acetate 1:1) .

Basic Question: What purification techniques optimize yield and purity?

Answer:

  • Recrystallization : Ethanol or methanol yields high-purity crystals (mp 61–73°C) .
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves byproducts .
  • Cold Trapping : Removes low-boiling impurities during synthesis .

Advanced Question: How does hydrogen bonding influence crystallographic packing?

Answer:
Intramolecular N-H⋯O bonds (2.05–2.15 Å) form six-membered rings, stabilizing planar conformations. Intermolecular C-H⋯O interactions (3.10 Å) create 3D networks, impacting solubility and melting points .

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